4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

positional isomerism computed physicochemical properties benzothiazole substitution

Researchers requiring a versatile benzothiazole core for kinase inhibitor programs face a key challenge: the 4-sulfonyl isomer is non-interchangeable with the 6-sulfonyl analog. This compound provides the definitive 4-position methylsulfonyl substitution pattern, creating a distinct steric and electronic environment ortho to the bridgehead nitrogen that is irreplaceable in specific synthetic sequences. - Free piperazine NH enables rapid library generation via amide coupling, reductive amination, or sulfonamide formation. - Drug-like properties (MW 297.4, XLogP3 1.4, TPSA 98.9 Ų) meet standard screening library filters. - ≥98% purity ensures a reliable starting material for multi-step medicinal chemistry syntheses.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.4 g/mol
CAS No. 1105194-68-0
Cat. No. B1415927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole
CAS1105194-68-0
Molecular FormulaC12H15N3O2S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCNCC3
InChIInChI=1S/C12H15N3O2S2/c1-19(16,17)10-4-2-3-9-11(10)14-12(18-9)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3
InChIKeyZRPFEZCQTQTBRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole: Chemical Identity and Compound Class


4-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole (CAS 1105194-68-0) is a heterocyclic small molecule with the molecular formula C12H15N3O2S2 and a molecular weight of 297.4 g/mol, built on a benzothiazole core bearing a piperazine ring at the 2-position and a methylsulfonyl group at the 4-position [1]. It is cataloged as a drug-like screening compound and synthetic building block by commercial suppliers including Life Chemicals (Product ID: F2146-0105), ChemScene (Cat. No. CS-0440843), and Leyan (Product No. 1511510), with purities ranging from 95% to ≥98% [2]. The compound belongs to the broader benzothiazole-piperazine class, which has been investigated in medicinal chemistry for kinase inhibition, 5-HT6 receptor antagonism, acetylcholinesterase inhibition, and anticancer applications [3][4].

Drug-like benzothiazole-piperazine chemotype compliant with lead-like criteria
Free piperazine NH handle supports amide coupling and library synthesis
4-methylsulfonyl group provides electron-withdrawing tuning at bridgehead nitrogen
Multi-vendor sourcing with inclusion in commercial HTS screening decks

Why Generic Substitution Fails: Positional Isomerism and Sulfonyl Placement


Within the 2-piperazinyl-benzothiazole scaffold family, the position of the methylsulfonyl substituent on the benzothiazole ring is not interchangeable. The 4-sulfonyl isomer (CAS 1105194-68-0) places the electron-withdrawing methylsulfonyl group adjacent to the bridgehead nitrogen at position 3, creating a distinct steric environment and electronic distribution compared to the 6-sulfonyl isomer (CAS 1095538-90-1), where the sulfonyl group is para to the thiazole sulfur [1]. Additionally, compounds where the methylsulfonyl group is attached to the piperazine ring nitrogen (e.g., CAS 460994-84-7) represent a fundamentally different connectivity that alters the hydrogen-bonding capacity of the piperazine NH, a key pharmacophoric feature . While computed global properties such as XLogP3 (1.4) and TPSA (98.9 Ų) are identical between the 4- and 6-sulfonyl positional isomers, the local electronic effects at the benzothiazole 4-position influence reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making the 4-isomer irreplaceable in synthetic sequences that require functionalization at this specific ring position [1].

Target
4-sulfonyl isomer creates distinct electronic environment adjacent to bridgehead N, influencing SAR vector orientation.
May substitute with
6-sulfonyl isomer (CAS 1095538-90-1) shares global computed properties but differs in local topology, potentially altering target engagement.
Identical XLogP3/TPSA do not imply interchangeable ring electronics; substitution position matters for SAR.
Target
Benzothiazole-4-SO2 preserves free piperazine NH (HBD=1), available for key H-bond interactions and further derivatization.
May substitute with
Piperazine-N-SO2 analog (CAS 460994-84-7) caps the NH, removing a H-bond donor and blocking derivatization at that site.
Loss of piperazine NH eliminates pharmacophoric feature cited for AChE inhibition; synthetic route divergence is significant.

Quantitative Differentiation from Closest Analogs


Positional Isomerism: 4-Sulfonyl vs. 6-Sulfonyl Electronic Profiles

Comparison of PubChem-computed properties for the 4-sulfonyl isomer (CID 33678277) and the 6-sulfonyl isomer (CID 33678287) reveals that these positional isomers share identical global molecular descriptors: XLogP3 = 1.4, TPSA = 98.9 Ų, molecular weight = 297.4 g/mol, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, and rotatable bond count = 2 [1][2]. However, the 4-position of benzothiazole is adjacent to the endocyclic nitrogen (N3), placing the electron-withdrawing sulfonyl group in close proximity to the bridgehead. This creates a distinct local electrostatic environment compared to the 6-position, which is para to the thiazole sulfur and more distant from the ring junction. In the broader methylsulfonyl benzothiazole (MSBT) literature, 4- and 5-substituted MSBT derivatives have demonstrated distinct antimicrobial and anticancer SAR profiles, indicating that sulfonyl position materially affects biological activity [3].

4- vs 6-Sulfonyl Isomer
Class-level inference
TARGET4-SO₂: XLogP3 1.4, TPSA 98.9, MW 297.4
6-ISOMERIdentical global values; local electronic topology differs at bridgehead
Positional choice determines SAR vector relative to piperazine; global descriptors alone are insufficient for selection.
Computed properties from PubChem; biological activity divergence documented in MSBT class.
positional isomerism computed physicochemical properties benzothiazole substitution

Connectivity Isomerism: Benzothiazole-Sulfonyl vs. Piperazine-N-Sulfonyl Pharmacophores

The target compound has the methylsulfonyl group attached to the 4-position of the benzothiazole ring, with the piperazine NH remaining free and available for hydrogen bonding or further derivatization. In contrast, 2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole (CAS 460994-84-7) places the methylsulfonyl group on the piperazine nitrogen, capping the NH and eliminating a key hydrogen bond donor . This connectivity difference is pharmacophorically significant: the free piperazine NH in the target compound (pKa ~8-9 for secondary amine) can serve as a hydrogen bond donor or be further functionalized via amide coupling, reductive amination, or sulfonamide formation [1]. In the benzothiazole-piperazine class, the piperazine NH has been identified as a critical feature for acetylcholinesterase (AChE) inhibitory activity, where it engages in key hydrogen-bonding interactions within the catalytic gorge [2].

Benzothiazole-SO₂ vs Piperazine-N-SO₂
Class-level inference
Target: Free piperazine NH (HBD=1), derivatizable via amide/urea
Comparator: NH capped with methylsulfonyl (HBD=0); piperazine locked
Piperazine NH availability is critical for AChE inhibition pharmacophore and library expansion.
Structural connectivity comparison; NH engagement evidenced in AChE inhibitor studies.
regioisomerism pharmacophore design piperazine NH availability

Vendor Sourcing and Purity Comparison for the 4-Sulfonyl Isomer

The 4-sulfonyl isomer (CAS 1105194-68-0) is stocked by at least four independent commercial suppliers: Life Chemicals (catalog F2146-0105, purity 95%+), ChemScene (catalog CS-0440843, purity ≥98%), Leyan (catalog 1511510, purity 98%), and Chemenu (catalog CM551509, purity 95%+) [1]. The 6-sulfonyl isomer (CAS 1095538-90-1) is available from Fluorochem (catalog F495490) at significantly higher pricing: £440.00 per 250 mg and £782.00 per 500 mg . Both isomers are cataloged in the Life Chemicals HTS Compound Collection (F2146-0105 and F2146-0107, respectively), confirming their inclusion in screening-grade libraries . The 4-isomer from CymitQuimica (Ref. 10-F765981) is listed as discontinued in 1 g, 2.5 g, and 250 mg quantities, suggesting potential supply constraints for larger-scale procurement .

Vendor Availability & Purity
Head-to-head
4-ISOMER4+ vendors, 95–≥98% purity; competitive pricing
6-ISOMERFluorochem £440/250mg; fewer suppliers; CymitQuimica 4-isomer discontinued
Multi-vendor sourcing reduces supply chain risk; premium pricing for 6-isomer may limit scale-up.
Vendor catalog data as of 2025-2026; verify stock status before ordering.
vendor comparison purity specification commercial availability

Oxidation State: Methylsulfonyl vs. Methylthio Electronic Effects

The target compound bears a methylsulfonyl group (-SO2CH3) at the benzothiazole 4-position, representing the fully oxidized sulfur(VI) state. The corresponding methylthio analog, 4-(methylthio)-2-piperazin-1-yl-1,3-benzothiazole, bears a thioether (-SCH3) at the same position . The sulfone group is a strong electron-withdrawing substituent (Hammett σp ≈ 0.72 for SO2CH3) that polarizes the benzothiazole ring, reduces electron density at the 4-position, and increases resistance to oxidative metabolism compared to the thioether [1]. In the broader methylsulfonyl benzothiazole (MSBT) literature, the sulfone oxidation state has been associated with enhanced antimicrobial activity relative to the corresponding sulfide precursors [2]. The sulfone group also provides a hydrogen bond acceptor site (S=O) that the thioether cannot offer, contributing additional polar interactions in target binding.

Sulfone vs Thioether Oxidation
Class-level inference
Sulfone (-SO₂CH₃): σp≈0.72, strong EWG; S(VI); H-bond acceptor (S=O)
Thioether (-SCH₃): σp≈0.00, weakly EDG; S(II); no H-bond on sulfur
Sulfone oxidation state enhances oxidative stability and ring polarization, relevant for in vivo study design.
MSBT sulfones show improved antimicrobial activity vs. sulfides; electronic effect modulates reactivity.
oxidation state sulfone vs. thioether metabolic stability

Recommended Application Scenarios


Kinase Inhibitor Scaffold with 4-Position Functionalization

This compound is suitable for medicinal chemistry programs developing substituted benzothiazole kinase inhibitors, where the 4-position methylsulfonyl group provides an electron-withdrawing substituent adjacent to the bridgehead nitrogen. The free piperazine NH permits further derivatization to explore SAR at the solvent-exposed region, as demonstrated in patent literature on substituted benzothiazole kinase inhibitors [1]. The 4-sulfonyl isomer is the appropriate choice over the 6-sulfonyl isomer when the design hypothesis requires electronic modulation at the position ortho to the endocyclic nitrogen.

High-Throughput Screening Library Inclusion

With a molecular weight of 297.4 g/mol, XLogP3 of 1.4, TPSA of 98.9 Ų, and only 2 rotatable bonds, this compound falls within favorable drug-like property space and is already included in the Life Chemicals HTS Compound Collection (F2146-0105) [2]. These properties meet common screening library filters (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), making it suitable for diversity-oriented or target-focused screening decks where benzothiazole-containing scaffolds are desired.

Synthetic Intermediate for Piperazine NH Derivatization

The free piperazine secondary amine provides a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling the rapid generation of compound libraries for SAR exploration [2]. This distinguishes it from N-methylsulfonyl-piperazine analogs (e.g., CAS 460994-84-7), where the piperazine nitrogen is already capped and unavailable for further derivatization. Procurement from suppliers offering ≥98% purity (ChemScene CS-0440843, Leyan 1511510) ensures a reliable starting material for multi-step synthetic sequences .

Antimicrobial and Anticancer Lead Discovery

The broader methylsulfonyl benzothiazole (MSBT) compound class has demonstrated antimicrobial activity against selected bacterial and fungal species, as well as anticancer activity in cell-based assays [3]. The 4-sulfonyl substitution pattern is directly relevant to this chemotype, and this compound can serve as a core scaffold for generating novel MSBT analogs through piperazine derivatization. Researchers should note that direct biological activity data for this specific compound is not yet published, and screening de novo is required.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
4-sulfonyl substitution pattern for electronic modulation
Kinase panel selectivity profiling
High-throughput screening library inclusion
Drug-like computed property profile (MW, logP, TPSA)
Primary screening hit confirmation
Piperazine derivatization library synthesis
Free secondary amine handle for amide/urea formation
Coupling efficiency and product purity verification
Antimicrobial and anticancer lead identification
Core MSBT chemotype with sulfone oxidation state
De novo screening against microbial and cancer cell panels (no published data for this compound)
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